![molecular formula C10H12 B14674434 Bicyclo[6.2.0]deca-2,4,6-triene CAS No. 36093-14-8](/img/structure/B14674434.png)
Bicyclo[6.2.0]deca-2,4,6-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[6.2.0]deca-2,4,6-triene is a bicyclic organic compound and an isomer of naphthalene and azulene . This compound is of interest to researchers due to its unique structure, which includes both cyclobutadiene and cyclooctatetraene rings. These rings are antiaromatic individually, but when fused together, they counteract each other’s antiaromaticity .
Preparation Methods
Bicyclo[6.2.0]deca-2,4,6-triene can be synthesized through a multistep process starting from bicyclo[4.2.0]octa-3,7-diene-2,5-dione . The process involves:
Irradiation with ultraviolet light: to produce a tricyclo decadiendione.
Reduction to a diol: using lithium aluminium hydride.
Conversion to a tetraene: by adding bromide or mesylate and then stripping it with potassium tert-butoxide.
Chemical Reactions Analysis
Bicyclo[6.2.0]deca-2,4,6-triene undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen in the air.
Dimerization: When heated to 100°C, it dimerizes to form a yellow oil consisting of three eight-member unsaturated rings.
Substitution: Common reagents include bromide and mesylate.
Scientific Research Applications
Bicyclo[6.2.0]deca-2,4,6-triene has several applications in scientific research:
Chemistry: Used to study the properties of antiaromatic compounds and their interactions.
Biology and Medicine:
Industry: Used in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of Bicyclo[6.2.0]deca-2,4,6-triene involves its unique structure, which allows it to interact with various molecular targets and pathways. The compound’s antiaromatic rings can engage in unique interactions with other molecules, making it a valuable tool in studying molecular interactions and reactions .
Comparison with Similar Compounds
Bicyclo[6.2.0]deca-2,4,6-triene is similar to other bicyclic compounds such as naphthalene and azulene . its unique combination of cyclobutadiene and cyclooctatetraene rings sets it apart. Unlike naphthalene and azulene, which are aromatic, this compound’s rings counteract each other’s antiaromaticity, giving it distinct chemical properties .
Similar Compounds
- Naphthalene
- Azulene
Properties
CAS No. |
36093-14-8 |
|---|---|
Molecular Formula |
C10H12 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
bicyclo[6.2.0]deca-2,4,6-triene |
InChI |
InChI=1S/C10H12/c1-2-4-6-10-8-7-9(10)5-3-1/h1-6,9-10H,7-8H2 |
InChI Key |
ZKRGCPOEKOWUKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C1C=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


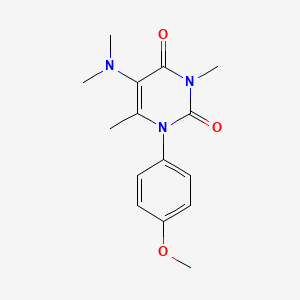
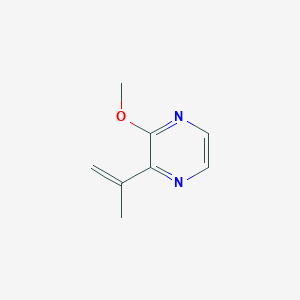

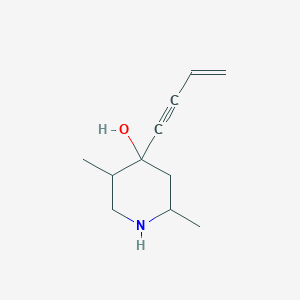
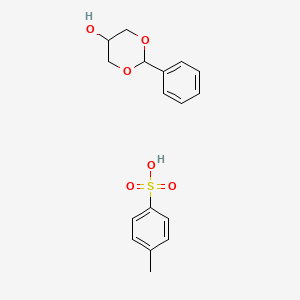
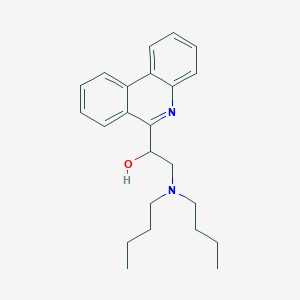
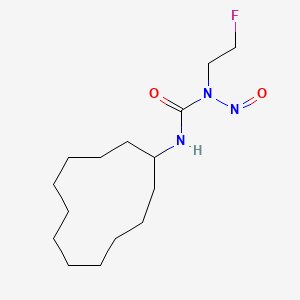
![(3S,4R,6S,8S,9R,10S,14R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B14674384.png)

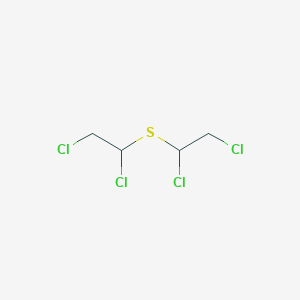
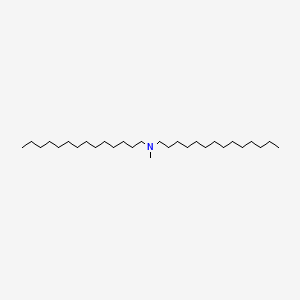
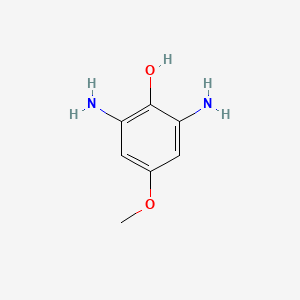
![3-[(3,8-Dichlorophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14674426.png)

